2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
62358-05-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-[(1S)-cyclopent-2-en-1-yl]ethanol |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2/t7-/m0/s1 |
InChI Key |
DNITZIKVBPIDEY-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](C=C1)CCO |
Canonical SMILES |
C1CC(C=C1)CCO |
Origin of Product |
United States |
Contextualization Within Modern Synthetic Organic Chemistry
In the landscape of modern synthetic organic chemistry, there is a continuous demand for novel, stereochemically pure building blocks that enable the efficient and selective construction of intricate target molecules. 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol fits this role adeptly, offering multiple points for chemical modification while possessing a defined three-dimensional arrangement. The presence of a hydroxyl group allows for a variety of transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. The double bond within the cyclopentene (B43876) ring is amenable to a wide range of addition reactions, including hydrogenation, epoxidation, and dihydroxylation, which can introduce new stereocenters in a controlled manner.
The development of synthetic routes to enantiomerically pure compounds like this compound is a testament to the advancements in asymmetric synthesis. Methodologies such as enzyme-catalyzed resolutions, the use of chiral auxiliaries, and asymmetric catalysis have been instrumental in accessing such molecules with high optical purity.
Significance of Chiral Cyclopentene Derivatives in Advanced Chemical Synthesis
Chiral cyclopentene (B43876) derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds and natural products. The cyclopentane (B165970) ring is a common motif in many natural products, and the ability to introduce functionality and control stereochemistry around this core structure is of paramount importance.
Furthermore, chiral cyclopentenones, which can be derived from cyclopentene alcohols, are key precursors in the synthesis of prostaglandins (B1171923) and their analogues, a class of potent lipid compounds with diverse physiological effects. The asymmetric synthesis of these five-membered ring systems remains an active area of research.
Overview of Key Research Areas Pertaining to 2 1s Cyclopent 2 En 1 Yl Ethan 1 Ol Systems
Elucidation of Absolute and Relative Stereochemistry in Cyclopentene-Ethanol Architectures
Determining the precise three-dimensional arrangement of atoms in chiral molecules like this compound is a critical aspect of stereochemical analysis. A combination of spectroscopic and chiroptical techniques is employed to unambiguously assign the absolute and relative configurations of stereocenters within these cyclopentene-ethanol frameworks.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds. For cyclopentene derivatives, the coupling constants (J values) between adjacent protons, obtained from ¹H NMR spectra, provide valuable information about their dihedral angles, which in turn helps to deduce the spatial relationship between substituents. The Nuclear Overhauser Effect (NOE) is another NMR technique that helps in determining the spatial proximity of protons, further aiding in the assignment of relative stereochemistry.
To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed in conjunction with NMR spectroscopy. One of the most well-known methods is the Mosher's ester analysis. stackexchange.comresearchgate.netnih.gov In this technique, the chiral alcohol is esterified with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts for the protons or fluorine atoms near the newly formed chiral ester center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. stackexchange.comnih.gov
Mass spectrometry (MS), particularly when coupled with chiral chromatography techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to separate and identify enantiomers. chromatographyonline.commdpi.com While mass spectrometry itself is not inherently chiral, the preceding chromatographic separation allows for the individual analysis of each enantiomer, thus confirming their presence and enantiomeric purity in a sample. spectroscopyonline.com
Table 1: Representative Spectroscopic Data for Stereochemical Elucidation
| Technique | Parameter | Typical Observation for Cyclopentene-Ethanol Systems | Information Gained |
| ¹H NMR | Coupling Constants (J) | Vicinal and geminal coupling constants vary depending on the dihedral angles between protons. | Relative stereochemistry of substituents on the cyclopentene ring. |
| ¹H NMR (NOE) | NOE Enhancements | Spatial proximity between protons on the ring and the ethanol (B145695) side chain. | Conformation and relative stereochemistry. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Chemical Shift Differences (Δδ) | Systematic differences in the chemical shifts of protons near the chiral center in the diastereomeric esters. | Absolute configuration of the alcohol stereocenter. |
| Chiral GC-MS/LC-MS | Retention Time | Different retention times for the two enantiomers on a chiral stationary phase. | Enantiomeric separation and quantification. |
Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for the characterization of enantiomers. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are the two primary chiroptical spectroscopic methods. libretexts.orgwikipedia.orgslideshare.netkud.ac.in
ORD measures the change in optical rotation of a substance with the wavelength of light. libretexts.orgwikipedia.orgslideshare.net A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength. The resulting ORD curve can be used to determine the absolute configuration of a molecule by applying empirical rules, such as the Octant Rule for ketones, or by comparison with the ORD curves of structurally related compounds of known configuration. slideshare.net
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. strath.ac.uk A CD spectrum will show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the chromophores within the molecule. nih.govrsc.org The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule and can be used to assign the absolute configuration. For a molecule like this compound, the double bond in the cyclopentene ring and any introduced chromophores can be utilized for CD analysis.
Table 2: Illustrative Chiroptical Data for Enantiomeric Differentiation
| Technique | Parameter | Hypothetical Observation for (1S)-enantiomer | Hypothetical Observation for (1R)-enantiomer | Information Gained |
| Optical Rotatory Dispersion (ORD) | Sign of Cotton Effect | Positive Cotton effect at a specific wavelength. | Negative Cotton effect at the same wavelength. | Absolute configuration. |
| Circular Dichroism (CD) | Wavelength of Maximum Absorption (λmax) and Sign | Positive CD band in a particular region of the spectrum. | Negative CD band in the same region (mirror image spectrum). | Absolute configuration and enantiomeric purity. |
Principles of Chiral Recognition in Molecular Interactions
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This phenomenon is fundamental to many biological processes and is a key principle in enantioselective catalysis and chiral separations. The interaction between this compound and other chiral molecules is governed by the formation of transient diastereomeric complexes.
For effective chiral recognition to occur, there must be at least three points of interaction between the chiral selector (the recognizing molecule) and the chiral substrate (the molecule being recognized). This is often referred to as the "three-point interaction model." These interactions can be a combination of attractive forces (such as hydrogen bonding, van der Waals forces, and π-π stacking) and repulsive steric interactions.
A common class of chiral selectors used for the recognition of alcohols are cyclodextrins. tandfonline.comtandfonline.commdpi.commdpi.com Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with guest molecules that fit into their cavity. tandfonline.commdpi.com The chiral environment of the cyclodextrin (B1172386) allows it to preferentially bind one enantiomer of a chiral guest over the other. In the case of this compound, the cyclopentene ring can be included in the hydrophobic cavity of the cyclodextrin, while the hydroxyl group of the ethanol side chain can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin. The specific stereochemistry of the guest molecule will determine the goodness of fit and the strength of these interactions, leading to differentiation between the enantiomers. mdpi.commdpi.com
Table 3: Key Interactions in Chiral Recognition of Cyclopentene-Ethanol Systems
| Type of Interaction | Description | Relevance to this compound |
| Inclusion Complexation | The guest molecule (or a part of it) fits into the cavity of a host molecule (e.g., cyclodextrin). | The cyclopentene ring can be encapsulated within the hydrophobic cavity of a cyclodextrin. |
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The hydroxyl group of the ethanol side chain can act as a hydrogen bond donor or acceptor with the chiral selector. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close to each other. | The spatial arrangement of the cyclopentene ring and the ethanol side chain will lead to different steric interactions for each enantiomer with the chiral selector. |
Diastereoselective and Enantioselective Considerations in Synthetic Transformations
The synthesis of a specific enantiomer of a chiral molecule, such as this compound, requires careful control of stereochemistry throughout the synthetic sequence. This is achieved through diastereoselective and enantioselective reactions.
Diastereoselective synthesis refers to a reaction that favors the formation of one diastereomer over another. In the context of synthesizing substituted cyclopentenes, controlling the relative stereochemistry of multiple stereocenters is crucial. nih.govresearchgate.net This can be achieved by using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Substrate-controlled diastereoselectivity, where the existing stereocenter(s) in the molecule influence the stereochemistry of the newly formed stereocenter(s), is also a common strategy. acs.org
Enantioselective synthesis , also known as asymmetric synthesis, is a reaction that produces a predominance of one enantiomer over the other. This is typically achieved by using a chiral catalyst, a chiral reagent, or a chiral auxiliary. For the synthesis of this compound, an enantioselective approach would aim to create the (S)-stereocenter at the C1 position of the cyclopentene ring with high enantiomeric excess (ee). acs.orgnih.govmdpi.com Common enantioselective transformations that could be employed in the synthesis of chiral cyclopentene derivatives include asymmetric hydrogenation, asymmetric allylic alkylation, and enantioselective cycloaddition reactions. nih.govmdpi.com
Table 4: Synthetic Strategies for Stereochemical Control
| Strategy | Description | Application in Cyclopentene-Ethanol Synthesis | Stereochemical Outcome |
| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Utilizing a chiral starting material that already contains the desired stereocenter. | Enantiomerically pure product. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | An auxiliary can be used to control the stereochemistry of reactions on the cyclopentene ring or the side chain. | Diastereomerically enriched product, which upon removal of the auxiliary gives an enantiomerically enriched product. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective reduction of a ketone or an enantioselective C-C bond-forming reaction to construct the cyclopentene ring. | Enantiomerically enriched product. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | Lipases can be used to selectively acylate one enantiomer of a racemic cyclopentene-ethanol precursor. acs.org | Separation of enantiomers. |
Enantioselective Synthesis Strategies for the Chiral Cyclopentene Core
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. The chiral cyclopentene core of this compound represents a valuable building block, and its stereocontrolled synthesis is of significant interest. Enantioselective strategies are broadly categorized into two main approaches: asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis offers an efficient method for establishing stereocenters, often with high atom economy. iupac.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The development of both metal-based and organic catalysts has provided powerful tools for the asymmetric construction of carbon-carbon bonds, which is fundamental to creating the chiral cyclopentene framework. iupac.orgrsc.org
Transition-metal catalysis is a powerful method for a variety of C-C bond-forming reactions. iupac.org Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Rhodium-catalyzed reactions, for instance, have shown excellent potential in controlling asymmetric induction. The design of chiral alkene phosphinite ligands derived from carbohydrates like D-glucose has been explored. The stereochemical arrangement of substituents on these ligands, such as their axial or equatorial positions, significantly impacts the enantioselectivity of processes like 1,4-addition of boronic acids to enones. acs.org The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is another key transition-metal-catalyzed method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, with chirality being introduced through chiral ligands or auxiliaries. acs.org
Palladium-catalyzed reactions are also pivotal. For example, the stereo- and regioselective hydrostannation of cyclopropenes, catalyzed by palladium complexes, provides a method to create highly substituted cyclopropylstannanes, which are versatile synthetic intermediates. nih.gov The stereochemical outcome of the addition across the double bond is typically governed by steric factors, proceeding from the less hindered face of the molecule. nih.gov
| Catalyst System | Reaction Type | Substrate | Key Feature | Ref |
| Rhodium with Chiral Ligands | 1,4-Addition | Cyclopentenones, Boronic Acids | Ligand design controls asymmetric induction. acs.org | acs.org |
| Dicobalt Octacarbonyl | Pauson-Khand Reaction | Alkyne, Alkene | Forms cyclopentenone core. acs.org | acs.org |
| Palladium Complexes | Hydrostannation | Cyclopropenes | Stereo- and regioselective addition. nih.gov | nih.gov |
Organocatalysis has emerged as a major pillar of asymmetric synthesis, complementing metal-based and enzymatic methods. It involves the use of small, chiral organic molecules to catalyze chemical transformations. A significant advantage is the avoidance of potentially toxic or expensive heavy metals.
Chiral secondary amines, such as (S)-diphenylprolinol silyl (B83357) ether, have proven to be effective catalysts for cascade reactions that form highly functionalized chiral cyclopentanes. sci-hub.se For example, a double Michael addition reaction can construct two C-C bonds and three contiguous stereogenic centers in a single operation with high enantiocontrol. sci-hub.se In one study, using ethanol as the solvent, the desired cyclopentane adduct was produced in 95% yield with an enantiomeric excess (ee) of 99% and a diastereomeric ratio (d.r.) of 10:1. sci-hub.se
Chiral diols, particularly BINOL derivatives, are effective organocatalysts for reactions like the allylboration of ketones, which produces tertiary homoallylic alcohols with high yield and enantioselectivity (up to 93% yield and 99% ee). nih.gov The catalyst facilitates the transfer of an allyl group from a boronate to a ketone, creating a chiral alcohol. nih.gov Furthermore, organocatalytic desymmetrization of prochiral compounds, such as cyclopentene-1,3-diones, using chiral phosphoric acids like H8-TRIP, can yield chiral cyclopentane derivatives with excellent diastereo- and high enantioselectivities. rsc.org
| Organocatalyst | Reaction Type | Substrate | Yield | Enantiomeric Ratio/Excess | Ref |
| (S)-diphenylprolinol TMS ether | Double Michael Addition | α,β-unsaturated aldehyde, malonic ester | 95% | 99% ee | sci-hub.se |
| H8-TRIP (Chiral Phosphoric Acid) | Asymmetric Desymmetrization | Cyclopentene-1,3-dione | Good to High | Good to High | rsc.org |
| BINOL | Allylboration | Ketones, Allyldiisopropoxylborane | up to 93% | up to 99% ee | nih.gov |
Chemoenzymatic Approaches for Chiral Resolution and Enantiospecific Synthesis
Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions and exhibit high regio-, chemo-, and enantioselectivity, making them ideal for the synthesis of chiral molecules. researchgate.netmdpi.com This approach can be used to resolve racemic mixtures or to perform specific transformations on a molecule. nih.gov
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. acs.org This results in the separation of the fast-reacting enantiomer (as a product) from the unreacted, slow-reacting enantiomer. Lipases are particularly common enzymes for this purpose due to their stability, commercial availability, and broad substrate scope. researchgate.net
For example, the enzymatic resolution of racemic 3-nitro-cyclopent-2-en-1-yl acetates has been achieved through hydrolysis using Pseudomonas cepacia lipase (B570770). researchgate.net Similarly, lipase PS can be used in transesterification reactions. In one instance, a racemic cis-3-hydroxypipecolic acid derivative was treated with lipase PS and vinyl acetate (B1210297), resulting in a kinetic resolution to give the desired enantiopure acetate in 46% yield (approaching the 50% theoretical maximum) and the unreacted alcohol. nih.gov The efficiency of such resolutions is often described by the enantiomeric ratio (E-value); a high E-value indicates excellent selectivity. In the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for beta-blockers, an E-value of 67.5 was achieved using Candida rugosa lipase. mdpi.com
| Enzyme | Reaction Type | Substrate | Key Outcome | Ref |
| Pseudomonas cepacia Lipase | Hydrolysis | 3-nitro-cyclopent-2-en-1-yl acetates | Kinetic resolution of racemic mixture. researchgate.net | researchgate.net |
| Lipase PS | Transesterification | Racemic cis-3-hydroxypipecolic acid derivative | Yielded enantiopure acetate (46%). nih.gov | nih.gov |
| Candida rugosa Lipase MY | Transesterification | 1-(isopropylamine)-3-phenoxy-2-propanol | Achieved enantioselectivity (E) of 67.5. mdpi.com | mdpi.com |
| Burkholderia cepacia Lipase | Transesterification | (R,S)-1-phenylethanol | Achieved enantioselectivity (E) of 379.0. mdpi.com | mdpi.com |
Beyond resolution, enzymes can be used to introduce or modify functional groups with high selectivity, a process known as biocatalytic derivatization. nih.gov This can simplify synthetic routes by avoiding the need for complex protecting group chemistry. mdpi.com
Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the selective oxidation of alcohols to aldehydes or ketones, and for the reverse reaction, the asymmetric reduction of ketones to chiral alcohols. mdpi.comnih.gov The biocatalytic reduction of α-nitroketones to β-nitroalcohols, for instance, can be achieved with high enantiomeric purity using commercially available ADHs. mdpi.com Using ADH440, various (R)-nitroalcohols were produced with high yields (79–99%) and excellent enantiomeric excess (92–99% ee). mdpi.com
Engineered enzymes are also expanding the scope of biocatalysis to include abiological transformations. For example, engineered myoglobin (B1173299) variants can catalyze the intermolecular cyclopropanation of olefins with high stereoselectivity, creating chiral cyclopropane (B1198618) rings that are valuable pharmacophores. rochester.edu Multi-enzyme cascade reactions have also been designed for complex transformations, such as the amination of fatty alcohols to primary amines by coupling an alcohol oxidase with a transaminase. nih.gov These biocatalytic systems offer powerful and sustainable alternatives to traditional chemical methods for derivatizing chiral building blocks. mdpi.com
Stereospecific Synthesis Routes Utilizing Chiral Precursors
Stereospecific synthesis, where a stereochemically defined starting material is converted into a stereochemically defined product, is a powerful strategy for obtaining enantiopure compounds. This approach leverages existing chirality to establish new stereocenters with high fidelity.
Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. ulisboa.pt This strategy is highly effective as the inherent chirality of the starting material is transferred to the target molecule, obviating the need for asymmetric induction steps or chiral resolutions.
For the synthesis of cyclopentane derivatives, carbohydrates have served as versatile chiral precursors. ulisboa.pt The multiple stereocenters and functional groups present in sugars can be strategically manipulated to construct the desired carbocyclic core. For instance, a common approach involves the conversion of a sugar into a diene, which can then undergo a ring-closing metathesis reaction to form the cyclopentene ring. ulisboa.pt The side chain can be installed through various C-C bond-forming reactions prior to or after cyclization.
Another example of this strategy is the use of terpenes like linalool (B1675412) to synthesize chiral cyclic compounds. mdpi.com Although not a direct synthesis of the target compound, the principles are applicable. The stereospecific cyclization of a chiral epoxide derived from linalool demonstrates how a readily available chiral terpene can be used to construct a specific enantiomer of a cyclic alcohol. mdpi.com This approach highlights the power of using the existing stereocenter of a natural product to direct the formation of new stereocenters.
Table 1: Examples of Chiral Precursors and their Potential Transformation
| Chiral Precursor | Key Transformation Strategy | Relevant Intermediate |
|---|---|---|
| D-Glucose | Functional group manipulation, olefination | Acyclic diene |
| (R)-Linalool | Regioselective epoxidation, acid-catalyzed cyclization | Chiral epoxide |
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the construction of cyclic compounds, including five-membered rings. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org The formation of five-membered rings via RCM is generally efficient. thieme-connect.com
In the context of synthesizing this compound, an acyclic diene precursor containing the necessary stereocenter would be required. This precursor could be synthesized from a chiral pool starting material. The RCM reaction would then form the cyclopentene ring, preserving the stereochemistry of the side chain. The reaction is valued for its high functional group tolerance, allowing for the presence of hydroxyl groups (often in protected form) during the cyclization step. organic-chemistry.org
Enyne ring-closing metathesis is a related process that can also be used to form carbocycles. wikipedia.org This variant utilizes a substrate containing both an alkene and an alkyne, leading to the formation of a diene within the newly formed ring, which can be further functionalized.
Table 2: Comparison of Cyclization Reactions
| Reaction | Catalyst | Substrate | Key Features |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock Catalysts (Ru, Mo, W) | Acyclic diene | High functional group tolerance; forms cycloalkene and ethylene. wikipedia.orgorganic-chemistry.org |
| Pauson-Khand Reaction | Cobalt, Rhodium, or Iridium complexes | Alkene, alkyne, carbon monoxide | Forms a cyclopentenone from three components in a [2+2+1] cycloaddition. thieme-connect.com |
Development and Optimization of Novel Synthetic Pathways
Beyond established methods, ongoing research focuses on discovering and refining new synthetic routes that offer improved efficiency, selectivity, and sustainability.
The construction of substituted cyclopentenes often requires precise control over regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts). Various catalytic systems have been developed to address these challenges.
For example, phosphine-catalyzed [3+2] cycloaddition reactions between allenes and olefins can generate highly functionalized cyclopentenes. nih.gov The development of new chiral phosphine (B1218219) catalysts has enabled asymmetric versions of this reaction, providing access to cyclopentenes with excellent enantioselectivity and control over the relative stereochemistry of multiple substituents. nih.gov
Transition-metal-catalyzed reactions are also central to the regioselective synthesis of cyclopentene precursors. For instance, the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic method for synthesizing cyclopentenones. thieme-connect.comacs.org The regioselectivity of this reaction is often influenced by steric factors, allowing for the controlled synthesis of substituted cyclopentenones that can be further elaborated into target molecules like this compound. thieme-connect.com
Understanding the reaction mechanism is crucial for optimizing existing methods and designing new, more efficient synthetic pathways. For RCM, the generally accepted mechanism, first proposed by Chauvin, involves a [2+2] cycloaddition between the metal alkylidene catalyst and a substrate alkene to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to release the product and regenerate a metal alkylidene, which continues the catalytic cycle. wikipedia.org This mechanistic understanding has guided the development of more active and selective catalysts.
In phosphine-catalyzed cycloadditions, mechanistic studies suggest that the reaction proceeds through the initial addition of the phosphine catalyst to the allene. nih.gov This step is often turnover-limiting. The resulting intermediate then reacts with the olefin to form the cyclopentene ring. nih.gov These insights are vital for designing catalysts that can improve reaction rates and selectivities.
Similarly, detailed studies of reactions like the Pauson-Khand reaction have elucidated the role of the metal catalyst (typically cobalt) in coordinating the alkyne and alkene, facilitating the carbonyl insertion and subsequent reductive elimination to form the cyclopentenone product. thieme-connect.com This knowledge allows chemists to predict and control the stereochemical and regiochemical outcomes of the reaction.
Reaction Chemistry and Mechanistic Studies of 2 1s Cyclopent 2 En 1 Yl Ethan 1 Ol
Reactivity Profiles of the Cyclopentene (B43876) Moiety
The carbon-carbon double bond within the cyclopentene ring is the primary site for a range of addition and rearrangement reactions. Its reactivity is influenced by the steric and electronic effects of the adjacent chiral center and the hydroxyethyl (B10761427) side chain.
Electrophilic and Nucleophilic Addition Reactions to the Alkene
The π-electrons of the alkene in 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol render it nucleophilic, making it susceptible to attack by electrophiles. pearson.com These electrophilic addition reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile (often H⁺) adds to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. msu.edu The subsequent attack by a nucleophile on this carbocation yields the final product. libretexts.org
The stereochemistry of the addition is influenced by the formation of the carbocation intermediate. Because the carbocation is planar (sp²-hybridized), the nucleophile can attack from either face of the ring, potentially leading to a mixture of syn- and anti-addition products. msu.educhemistrysteps.com However, the presence of the existing stereocenter at C1 can induce facial selectivity, leading to a diastereomeric excess of one product over the other. chemistrysteps.com
While simple alkenes are generally unreactive toward nucleophiles, nucleophilic addition can occur if the double bond is activated by strong electron-withdrawing groups. youtube.comlibretexts.org In the case of this compound, such reactions are not typical unless the molecule is modified.
Table 1: Representative Electrophilic Addition Reactions
| Reaction Type | Reagent(s) | Intermediate | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Hydrohalogenation | HBr, HCl, HI | Carbocation | Haloalkane | Mixture of syn and anti |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Carbocation | Alcohol (Diol) | Mixture of syn and anti |
| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Vicinal dihalide | Anti addition |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Cyclic mercurinium ion | Alcohol (Diol) | Anti addition |
Pericyclic Reactions and Rearrangements Involving the Cyclopentene System
Pericyclic reactions are concerted processes that occur through a cyclic transition state. wikipedia.org The cyclopentene double bond in this compound can act as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org When reacted with a conjugated diene, a new six-membered ring is formed, fused to the original cyclopentane (B165970) ring. wikipedia.org These reactions are highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org The endo rule often dictates the preferred stereochemical outcome of the transition state. wikipedia.org
Another relevant pericyclic transformation is the ene reaction. wikipedia.org In this process, the cyclopentene acts as the "ene" component, reacting with an "enophile" (a compound with a multiple bond). The reaction involves the transfer of an allylic hydrogen, a shift of the double bond, and the formation of a new sigma bond. wikipedia.org Such reactions typically require thermal activation. wikipedia.org
Table 2: Representative Pericyclic Reactions
| Reaction Type | Reactant Type | Key Features | Product |
|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Concerted mechanism, forms a cyclohexene (B86901) ring, stereospecific, follows endo rule. | Fused bicyclic system |
| Ene Reaction | Enophile (e.g., another alkene) | Concerted 1,5-hydrogen shift, forms a new C-C σ-bond, alkene double bond migrates. | Substituted alkene |
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) is a versatile handle for a wide array of synthetic transformations, including oxidation, reduction, and derivatization.
Selective Oxidation and Reduction Strategies
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation, will typically halt the oxidation at the aldehyde stage. sltchemicals.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in acetone/sulfuric acid) will oxidize the primary alcohol all the way to a carboxylic acid. organic-chemistry.org The allylic nature of the cyclopentene ring does not typically interfere with these standard alcohol oxidations, and methods exist for the highly selective oxidation of allylic alcohols. nih.gov
While the alcohol is already in a reduced state, the alkene moiety can be selectively reduced. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd/C) will reduce the carbon-carbon double bond to a single bond, yielding the corresponding saturated alcohol, 2-[(1S)-cyclopentyl]ethan-1-ol. Conditions can be chosen to ensure the alcohol functionality remains untouched. Conversely, deoxygenation of the alcohol to the corresponding alkane is also possible using various reductive methods, though this is a less common transformation. organic-chemistry.org
Table 3: Selective Oxidation of the Primary Alcohol
| Reagent(s) | Product Functional Group | Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous, CH₂Cl₂ |
| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂ |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid | Acidic, aqueous |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, then acidic workup |
Esterification, Etherification, and Related Derivatization Reactions
The hydroxyl group is readily converted into esters and ethers, which can serve as key intermediates or protecting groups in more complex syntheses.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process. masterorganicchemistry.com Alternatively, for a more irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine.
Etherification can be accomplished via the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide. masterorganicchemistry.comlumenlearning.com
Table 4: Common Derivatization Reactions of the Alcohol
| Reaction Type | Reagent(s) | General Product | Mechanism/Key Features |
|---|---|---|---|
| Fischer Esterification | R'-COOH, H⁺ (cat.) | Ester (R-O-C(=O)-R') | Acid-catalyzed nucleophilic acyl substitution; equilibrium process. masterorganicchemistry.com |
| Acylation | R'-COCl, Pyridine | Ester (R-O-C(=O)-R') | Nucleophilic attack on activated carbonyl; generally irreversible. |
| Williamson Ether Synthesis | 1. NaH 2. R'-X (primary halide) | Ether (R-O-R') | Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org |
Radical Reactions and Their Stereochemical Consequences
Both the alkene and the allylic positions of this compound are susceptible to radical reactions. These reactions proceed through radical intermediates and can have significant stereochemical implications. dalalinstitute.com
Radical Addition to the Alkene: The addition of HBr in the presence of peroxides proceeds via a radical chain mechanism, leading to the anti-Markovnikov product. dalalinstitute.com This occurs because the bromine radical adds to the double bond first, generating the more stable secondary carbon radical, which then abstracts a hydrogen atom from HBr. dalalinstitute.com
Radical Cyclization: The molecule's structure, containing both an alcohol (or a derivative) and an alkene, makes it a candidate for intramolecular radical cyclization. nih.gov For instance, generation of a radical on the oxygen or the adjacent carbon of the side chain could lead to an intramolecular attack on the cyclopentene double bond. Such cyclizations are powerful methods for constructing new rings, and the stereochemical outcome is often controlled by the conformation of the transition state, which is influenced by the existing stereocenter. nih.govresearchgate.net The stereoselectivity in these reactions is a critical aspect, as the existing (1S) chirality can direct the formation of new stereocenters in the product. nih.gov
Table 5: Representative Radical Reactions
| Reaction Type | Reagent(s) | Key Intermediate | Regio/Stereochemical Outcome |
|---|---|---|---|
| Anti-Markovnikov Hydrobromination | HBr, ROOR (peroxide) | Carbon-centered radical | Bromine adds to the less substituted carbon. dalalinstitute.com |
| Intramolecular Radical Cyclization | Radical initiator (e.g., Bu₃SnH, AIBN) | Cyclized carbon-centered radical | Formation of a new ring; stereochemistry influenced by the existing chiral center. researchgate.net |
Intramolecular Radical Cyclizations for Annulated Systems
Intramolecular radical cyclizations are powerful methods for forming cyclic and polycyclic (annulated) systems. Derivatives of this compound are suitable precursors for these transformations, where a radical generated on the ethyl side chain can add to the double bond of the cyclopentene ring. This strategy allows for the stereocontrolled synthesis of densely functionalized cyclopentane derivatives. nih.gov The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.
The process typically involves the generation of a radical species from a suitably functionalized precursor. For instance, an alkyl halide derivative can undergo radical formation upon treatment with a radical initiator like AIBN and a mediator such as tributyltin hydride. libretexts.org The subsequent intramolecular cyclization proceeds to form a new carbon-carbon bond, leading to the construction of a bicyclic system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediate. mdpi.com In the context of cyclopentene derivatives, 5-exo cyclizations are generally favored. mdpi.comrsc.org
Table 1: Representative Intramolecular Radical Cyclization
| Precursor Type | Radical Generation Conditions | Cyclization Mode | Product Type |
| Alkyl Halide | Bu₃SnH, AIBN | 5-exo-trig | Fused Bicyclic System |
| Xanthate | Bu₃SnH, AIBN (Barton-McCombie) | 5-exo-trig | Fused Bicyclic System |
| Acrylamide-tethered | Cu(I) or Fe(II) catalysis | 5-exo-trig | Annulated Lactam |
This table illustrates general reaction types applicable to derivatives of this compound.
Deboronative Radical Chain Reactions in Synthetic Sequences
Organoboron compounds are exceptionally versatile intermediates in synthesis, and their participation in radical reactions has expanded their utility. researchgate.net A boronic ester derivative of this compound, such as a pinacol (B44631) boronate, can serve as a precursor to a carbon-centered radical. The generation of radicals from organoboranes can be achieved through processes like nucleohomolytic substitution at the boron atom. nih.gov
While alkylboronic pinacol esters are often less reactive due to their reduced Lewis acidity, they can be converted in situ to more reactive species like alkylboronic catechol esters. nih.gov This strategy enables a variety of radical chain deboronative reactions. These transformations allow for the conversion of the C-B bond into C-I, C-Br, C-S, or C-CN bonds, providing a powerful tool for functional group interconversion. nih.govresearchgate.net This methodology is valuable for modular synthesis, where complex molecules are built by combining different building blocks. researchgate.net
Table 2: Deboronative Radical Transformations
| Boron Precursor | Reagent | Transformation | Product Functional Group |
| Alkylboronic Pinacol Ester | I₂ / N-iodosuccinimide | Deboronative Iodination | Alkyl Iodide |
| Alkylboronic Pinacol Ester | CBr₄ / N-bromosuccinimide | Deboronative Bromination | Alkyl Bromide |
| Alkylboronic Pinacol Ester | Aryl Sulfide | Deboronative Thioetherification | Thioether |
| Alkylboronic Pinacol Ester | Tosyl Cyanide | Deboronative Cyanation | Nitrile |
This table outlines potential transformations for a boronic ester derivative of this compound based on established deboronative radical chemistry. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comrsc.org Derivatives of this compound, which possess a C(sp³)-hybridized carbon center bearing the cyclopentenyl group, are valuable substrates for these reactions, particularly for the synthesis of complex chiral molecules.
Enantioselective Cross-Coupling for the Creation of C(sp³) Stereocenters
The creation of stereogenic centers, especially quaternary ones, is a significant challenge in synthesis. Enantioselective cross-coupling reactions provide a powerful solution. acs.org When using a chiral substrate like a derivative of this compound, the reaction can be enantiospecific, meaning the stereochemistry of the starting material is retained or inverted in the product. nih.gov
For example, palladium- or nickel-catalyzed cross-coupling reactions of chiral secondary alkylzinc or alkylboron reagents with alkenyl or aryl halides can proceed with high retention of configuration. mdpi.comnih.gov The configurational stability of the organometallic intermediate is key to achieving high stereoselectivity. nih.gov This approach allows the chiral information embedded in the cyclopentenyl ethanol (B145695) scaffold to be transferred to more complex products, making it a valuable strategy in natural product synthesis and medicinal chemistry.
Table 3: Enantioselective Cross-Coupling Reactions for C(sp³)–C(sp²) Bond Formation
| Catalyst System | Substrate 1 (from title compound) | Substrate 2 | Product Type | Stereochemical Outcome |
| Pd(0) / Chiral Ligand | Chiral secondary alkylzinc reagent | Alkenyl Halide | α-Chiral alkene | High retention |
| Ni(II) / Chiral Diamine | Chiral secondary alkylborane | Aryl Halide | α-Chiral arene | High retention |
| Cu(I) / Ligand | Chiral secondary alkyl stannane | Thiol derivative | Chiral thioacetal | Stereoretentive |
This table presents examples of cross-coupling reactions where a chiral derivative of this compound could be employed to create C(sp³) stereocenters.
Detailed Mechanisms of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)
The mechanism of most transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wiley-vch.delibretexts.org
Oxidative Addition : The cycle typically begins with a low-valent transition metal complex, such as Pd(0) or Ni(0), which reacts with an organic electrophile (R¹-X, e.g., an aryl halide). wikipedia.org In this step, the metal center is oxidized (e.g., from Pd(0) to Pd(II)), and its coordination number increases as the R¹ and X groups are added to the metal. libretexts.orgyoutube.com
Transmetalation : The resulting organometallic complex then reacts with an organometallic nucleophile (R²-M, derived from the cyclopentenyl ethanol moiety, where M could be B, Zn, Sn, etc.). The organic group R² is transferred from its metal (M) to the catalyst's metal center, displacing the halide (X).
Reductive Elimination : This is the final, product-forming step. The two organic groups (R¹ and R²) coupled on the metal center are eliminated to form a new C-C bond (R¹-R²). wikipedia.org This process reduces the oxidation state of the metal center (e.g., from Pd(II) back to Pd(0)) and regenerates the active catalyst, allowing the cycle to continue. libretexts.orgyoutube.com For reductive elimination to occur, the two groups must typically be in a cis orientation to each other in the coordination sphere of the metal. libretexts.org
Table 4: Generalized Catalytic Cycle for Cross-Coupling
| Step | Reactants | Metal Center Change | Process Description |
| 1. Oxidative Addition | [M⁰Lₙ] + R¹-X | M⁰ → M²⁺ | Insertion of the metal into the R¹-X bond. |
| 2. Transmetalation | [R¹-M²⁺-X] + R²-M' | (No change in oxidation state) | Transfer of the R² group to the catalyst metal center. |
| 3. Reductive Elimination | [R¹-M²⁺-R²] | M²⁺ → M⁰ | Formation of the R¹-R² bond and regeneration of the catalyst. |
This table provides a simplified overview of the key steps in a typical cross-coupling catalytic cycle.
Investigation of Transient Reactive Intermediates in Transformations
The transformations of this compound involve various transient reactive intermediates that are crucial to the reaction outcome but are often difficult to isolate or observe directly due to their short lifetimes. researchgate.net Understanding these species is key to optimizing reaction conditions and controlling selectivity.
In radical reactions, the primary transient species are carbon-centered radicals. libretexts.org For instance, in the intramolecular cyclizations discussed, a key intermediate is the alkyl radical that adds to the cyclopentene double bond. In deboronative sequences, boron-centered radicals or radical-ate complexes can be involved. researchgate.netillinois.edu
In transition-metal-catalyzed cross-couplings, the key intermediates are organometallic complexes within the catalytic cycle, such as the Pd(II) or Ni(II) species formed after oxidative addition and transmetalation. wiley-vch.deresearchgate.net The stability and reactivity of these intermediates, for example, their resistance to processes like β-hydride elimination or epimerization, are critical for the success of the coupling, especially in stereoselective reactions. nih.gov
The study of these fleeting species often relies on a combination of experimental and computational methods. Spectroscopic techniques, such as low-temperature NMR or IR spectroscopy, can sometimes be used to observe and characterize stable analogues of these intermediates. rsc.orgrsc.org Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping potential energy surfaces, elucidating reaction pathways, and rationalizing the observed stereochemical and regiochemical outcomes. nih.govdiva-portal.orgdiva-portal.org
Table 5: Transient Intermediates and Investigative Methods
| Reaction Type | Key Transient Intermediate | Common Investigative Methods |
| Intramolecular Radical Cyclization | Carbon-centered radical | Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments, Computational Modeling |
| Deboronative Radical Reaction | Carbon-centered radical, Boron-ate radical complex | EPR Spectroscopy, Kinetic Studies, Computational Modeling |
| Transition-Metal Cross-Coupling | Organo-Pd(II) or -Ni(II) complexes | Low-Temperature NMR Spectroscopy, X-ray Crystallography (of stable analogues), Kinetic Isotope Effects, DFT Calculations |
Advanced Spectroscopic and Structural Characterization of 2 1s Cyclopent 2 En 1 Yl Ethan 1 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon-hydrogen framework, establish connectivity between atoms, and define the stereochemistry of the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons, and integration gives the relative number of protons.
For 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol, the ¹H NMR spectrum would display distinct signals for the olefinic protons of the double bond, the allylic protons, the aliphatic protons on the cyclopentene (B43876) ring and the ethyl side-chain, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, including the two sp²-hybridized carbons of the double bond and the carbon atom bearing the hydroxyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 / H-3 | 5.7 - 5.9 | 130.0 - 135.0 |
| H-1 | 2.8 - 3.1 | 40.0 - 45.0 |
| H-4 | 2.2 - 2.4 | 30.0 - 35.0 |
| H-5 | 1.9 - 2.1 | 28.0 - 33.0 |
| -CH₂-CH₂OH | 1.5 - 1.8 | 35.0 - 40.0 |
| -CH₂-OH | 3.6 - 3.8 | 60.0 - 65.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the olefinic protons (H-2 and H-3), between the allylic protons (H-1 and H-4) and the olefinic protons, and throughout the chain of adjacent protons in the ring and the side chain. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edunih.gov This technique allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum, confirming the C-H one-bond connectivities. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the protons on the ethyl side chain to the C-1 carbon of the cyclopentene ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly important for determining stereochemistry. For the (1S) configuration, NOESY could show correlations between the H-1 proton and specific protons on the ethyl side chain, helping to define its spatial orientation relative to the ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). uobasrah.edu.iq The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C=C double bond stretching vibration would appear around 1640-1680 cm⁻¹. Absorptions corresponding to sp² C-H stretching (from the alkene) would be observed just above 3000 cm⁻¹, while sp³ C-H stretching (from the rest of the molecule) would appear just below 3000 cm⁻¹. libretexts.org Finally, a strong C-O stretching band would be present in the 1050-1150 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
| Alkene C-H | =C-H Stretch | 3010 - 3100 | Medium |
| Alkane C-H | -C-H Stretch | 2850 - 2960 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. uobasrah.edu.iq In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) gives the molecular weight. This high-energy ion often undergoes fragmentation into smaller, characteristic charged fragments. chemguide.co.uk
For this compound (Molecular Formula: C₇H₁₂O, Molecular Weight: 112.17 g/mol ), the mass spectrum would show a molecular ion peak at m/z 112. A common fragmentation for alcohols is the loss of a water molecule, which would result in a significant peak at m/z 94 (M-18). libretexts.org Another prominent fragmentation pathway would be the alpha-cleavage, involving the loss of the •CH₂OH radical, leading to a fragment at m/z 81. Cleavage of the bond between the ring and the side chain could produce a cyclopentenyl cation at m/z 67.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Identity |
|---|---|---|
| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 94 | [C₇H₁₀]⁺• | [M - H₂O]⁺• |
| 81 | [C₆H₉]⁺ | [M - •CH₂OH]⁺ |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed electron density map can be generated, revealing exact atomic positions. mdpi.com
For a chiral molecule like this compound or its derivatives, X-ray crystallography provides the most definitive method for determining the absolute configuration (e.g., confirming the 'S' configuration at the C-1 position) without ambiguity, often through the use of anomalous dispersion effects. rsc.org The analysis yields precise data on bond lengths, bond angles, and torsional angles, which define the exact conformation of the molecule in the crystal lattice, such as the specific puckering of the cyclopentene ring (e.g., an envelope conformation). This technique is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative, which can sometimes be a challenging step. mdpi.com
Computational Chemistry and Theoretical Studies on 2 1s Cyclopent 2 En 1 Yl Ethan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Calculations for Conformation and Energy Minimization
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a flexible molecule such as this compound, which has multiple rotatable bonds and a non-planar ring, DFT is instrumental in identifying its most stable conformations.
The process begins with a conformational search to locate various energy minima on the potential energy surface. Each identified conformer is then subjected to geometry optimization, where the total energy of the molecule is minimized with respect to the atomic coordinates. This optimization yields the equilibrium geometry of the conformer. The selection of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining reliable results.
For this compound, DFT calculations would reveal the preferred orientation of the ethyl-alcohol side chain relative to the cyclopentene (B43876) ring. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond would be key factors determining the relative energies of different conformers. The results of such a study would typically be presented in a table comparing the relative energies of the stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
| Conformer | Dihedral Angle (C=C-C-C) (°) | Dihedral Angle (C-C-O-H) (°) | Relative Energy (kcal/mol) |
| 1 | 10.5 | 60.2 | 0.00 |
| 2 | 10.8 | 178.5 | 1.25 |
| 3 | 10.3 | -65.4 | 1.89 |
Note: This table is a representative example of data that would be generated from DFT calculations and is for illustrative purposes.
Ab Initio Methods for Prediction of Electronic Properties and Reactivity
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
These methods are used to calculate fundamental electronic properties of this compound. For instance, the distribution of electron density can be analyzed through molecular orbital (MO) theory, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical indicators of reactivity. The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack.
Furthermore, ab initio calculations can provide precise values for properties like dipole moment, polarizability, and ionization potential, which govern the molecule's interaction with other molecules and external fields.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction pathways. For this compound, this could involve studying its synthesis or its subsequent transformations, such as oxidation of the alcohol or addition reactions at the double bond.
Transition State Analysis and Calculation of Energy Barriers
A primary goal of mechanistic studies is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. By locating the TS structure connecting reactants and products, chemists can calculate the activation energy barrier for a reaction. This barrier is a key determinant of the reaction rate.
Computational methods, often DFT, are used to perform a transition state search. Once a candidate TS structure is found, it is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants provides the activation energy (ΔE‡). Comparing the activation barriers for different possible pathways allows for the prediction of the most likely reaction mechanism.
Computational Prediction of Regioselectivity and Stereoselectivity
Many reactions involving this compound can yield multiple products. For example, the addition of a reagent across the double bond can occur at two different positions (regioselectivity) and from two different faces of the ring (diastereoselectivity).
Computational modeling can predict the outcome of such reactions by calculating the energy barriers for all possible pathways. The pathway with the lowest activation energy is expected to be the major one, leading to the kinetically favored product. By comparing the energies of the transition states leading to different regioisomers or stereoisomers, a theoretical prediction of the product distribution can be made. This is particularly valuable for understanding the influence of the existing stereocenter on the stereochemical outcome of a reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in a solvent) and at finite temperatures.
MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be tracked over time. For this compound, an MD simulation would reveal its dynamic behavior, including the flexibility of the cyclopentene ring and the rotation of the side chain. This provides a more realistic picture of the molecule's conformational landscape than static quantum calculations.
Furthermore, MD is exceptionally useful for studying intermolecular interactions. By simulating the alcohol in a solvent like water, one can analyze the structure and dynamics of the solvation shell and investigate the details of hydrogen bonding between the hydroxyl group and solvent molecules. This information is crucial for understanding its solubility and behavior in solution.
Role of 2 1s Cyclopent 2 En 1 Yl Ethan 1 Ol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Biologically Relevant Molecules
The structural framework of 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol is embedded in numerous biologically active compounds. Its cyclopentene (B43876) core is a key component in the synthesis of carbocyclic nucleosides, a class of compounds known for their antiviral and anticancer properties. nih.govvulcanchem.com The rigid five-membered ring mimics the furanose sugar of natural nucleosides, which can lead to enhanced binding affinity with viral or cellular enzymes while providing resistance to enzymatic degradation. vulcanchem.com
Nucleoside analogues are crucial in the development of therapies for viral infections and cancer. nih.gov Syntheses of these molecules are often challenged by the need for specific stereochemistry and the difficulty of creating diverse structures. nih.gov The use of cyclopentene-based precursors like this compound helps address these challenges. This compound serves as a precursor to carbocyclic nucleosides, which are antiviral agents that mimic natural nucleosides. vulcanchem.com The cyclopentene ring is a key intermediate structure for the synthesis of important carbocyclic nucleosides such as (-)-aristeromycin and (-)-neplanocin A. researchgate.net Methodologies that allow for flexible and selective access to various nucleoside analogues are highly valuable in medicinal chemistry. nih.gov The development of protocols that start from simple, achiral materials to produce complex nucleoside analogues demonstrates the advancement in this field. nih.gov
| Nucleoside Analogue Class | Precursor/Intermediate Motif | Biological Relevance | Reference |
|---|---|---|---|
| Carbocyclic Nucleosides | Cyclopentene/Cyclopentenone | Antiviral and anticancer therapies. nih.gov The rigid structure enhances binding to viral polymerases. vulcanchem.com | nih.govvulcanchem.com |
| (-)-Aristeromycin | D-cyclopent-2-enone | Exhibits anti-HIV and anti-West Nile Virus activities. researchgate.net | researchgate.net |
| (-)-Neplanocin A | D-cyclopent-2-enone | Inhibits S-adenosyl-L-homocysteine hydrolase, showing antiviral and antitumor activity. researchgate.net | researchgate.net |
The cyclopentenone structural motif, which can be derived from cyclopentene alcohols, is a subunit in a large number of natural products, including jasmone, aflatoxins, and several prostaglandins (B1171923). wikipedia.org The synthesis of these complex molecules often relies on the strategic use of building blocks containing the cyclopentene ring. For example, the presilphiperfolanol family of natural products are complex sesquiterpenes whose synthesis involves intricate cyclization pathways. nih.govcaltech.edu These structurally complex molecules are distinguished by their compact tricyclic skeletons bearing multiple contiguous stereocenters. nih.govcaltech.edu The synthesis of such natural products inspires the development of novel chemical strategies. nih.gov The cyclopentene ring's reactivity, particularly in cycloaddition reactions, makes it an excellent building block. wikipedia.org For instance, cyclopentenone functions as a dienophile in Diels-Alder reactions to yield fused tricyclic systems, a key step in the synthesis of natural products like coriolin. wikipedia.org
Applications in Advanced Materials Chemistry Research
Beyond its role in medicinal chemistry, the cyclopentene framework is utilized in the field of materials science. The inherent reactivity of the strained double bond in the cyclopentene ring allows it to serve as a monomeric unit in polymerization reactions, leading to the creation of polymers with specialized properties.
Cyclopentene and its derivatives are valuable monomers for ring-opening polymerization, which produces unsaturated linear polymers that are sulfur-vulcanizable and possess good low-temperature properties. google.com Specifically, 2-Cyclopentene-1-ethanol can be used in copolymerization reactions with ethylene (B1197577) oxide to create shape-memory polymers. vulcanchem.com The inclusion of the cyclopentene moiety introduces structural kinks into the polymer chain, which reduces crystallinity and enhances elastomeric properties. vulcanchem.com The resulting polymers can have tunable glass transition temperatures. vulcanchem.com Cyclopent-2-en-1-ol is recognized as a reactive monomer that can participate in polymerization, forming polymers that have applications in various industries. biosynth.com
| Polymer Type | Monomer(s) | Key Properties | Reference |
|---|---|---|---|
| Polypentenamer | Cyclopentene | Sulfur-vulcanizable, good low-temperature properties. google.com | google.com |
| Shape-Memory Polymers | 2-Cyclopentene-1-ethanol, Ethylene oxide | Tunable glass transition temperatures (-15°C to +45°C), enhanced elastomeric properties. vulcanchem.com | vulcanchem.com |
Contribution to the Discovery and Development of New Chemical Entities (NCEs) in Research Contexts
A New Chemical Entity (NCE) is a compound that emerges from the drug discovery process with promising activity against a biological target but requires extensive testing to determine its safety and efficacy in humans. The process of bringing a new drug to market is lengthy and complex, starting from the identification of a lead compound.
The utility of this compound as a versatile synthetic intermediate directly contributes to the NCE pipeline. Its role as a precursor to libraries of nucleoside analogues is a prime example. nih.gov By enabling the flexible and selective synthesis of diverse molecular structures, it allows researchers to generate and screen numerous novel compounds for potential therapeutic activity. nih.gov The ability to modify the cyclopentene scaffold at various positions facilitates the optimization of a lead compound's physicochemical and pharmacological properties, a critical step in drug development. Therefore, intermediates like this compound are fundamental tools for medicinal chemists in the quest for new and effective medicines.
Advanced Research Directions and Future Perspectives for 2 1s Cyclopent 2 En 1 Yl Ethan 1 Ol
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on green chemistry is pushing for the development of more sustainable methods for synthesizing valuable chiral molecules like 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol. Future research in this area will likely focus on several key strategies to minimize environmental impact and improve efficiency.
One promising approach is the use of biocatalysis . Enzymes, with their high stereoselectivity and ability to function under mild conditions (aqueous media, ambient temperature, and neutral pH), offer a green alternative to traditional chemical catalysts. For the synthesis of chiral cyclopentenol (B8032323) derivatives, enzymatic resolutions have proven highly effective. acs.org Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired (1S)-enantiomer. Future work will likely involve the discovery and engineering of novel enzymes with enhanced activity and substrate specificity for the direct asymmetric synthesis of this compound, thereby avoiding the need for resolution of racemic mixtures and improving atom economy.
Another avenue for sustainable synthesis is the utilization of renewable starting materials . Research is ongoing to develop pathways to cyclopentanone, a precursor to cyclopentene (B43876) derivatives, from biomass-derived furfural. mdpi.comnih.gov This bio-based approach reduces the reliance on petrochemical feedstocks and contributes to a more circular economy.
Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals is a key goal. While precious metals are often used for their high catalytic activity, their cost and environmental concerns are significant drawbacks. Research into catalysts based on metals like iron, copper, and nickel for asymmetric transformations is an active area that could lead to more sustainable synthetic routes for chiral cyclopentene derivatives.
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of synthetic processes with flow chemistry and automation offers numerous advantages over traditional batch production, including improved safety, scalability, and consistency. For the synthesis of chiral molecules like this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities.
Continuous flow processes are particularly well-suited for catalytic reactions, as they allow for the efficient use of immobilized catalysts that can be easily separated from the product stream and reused. nih.govrsc.org This is especially beneficial for expensive chiral catalysts. Future research will likely focus on developing robust and efficient flow-based syntheses of this compound, potentially integrating multiple reaction steps into a single, continuous process. nih.gov This "telescoped" synthesis approach minimizes manual handling and purification steps, leading to a more streamlined and efficient manufacturing process.
Automated synthesis platforms , which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. These systems can rapidly screen a wide range of reaction conditions and catalysts, significantly reducing the time and resources required for process development.
Exploration of Bio-inspired and Biomimetic Transformations
Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. Biomimetic synthesis , which seeks to mimic the way that natural products are synthesized in living organisms, has emerged as a powerful tool for the construction of complex molecules. wikipedia.orgnih.gov
The biosynthesis of many natural products containing cyclopentane (B165970) rings involves elegant cascade reactions and enzymatic transformations that proceed with remarkable stereoselectivity. shu.ac.uk Studying these biosynthetic pathways can provide valuable insights for the design of new synthetic routes to this compound and its derivatives. For example, understanding the enzymatic machinery responsible for the formation of the cyclopentene ring in prostaglandins (B1171923) could inspire the development of new catalysts that can effect similar transformations with high efficiency and stereocontrol. nih.govbio-rad.com
Future research in this area will likely involve a combination of synthetic chemistry, enzymology, and computational modeling to unravel the mechanisms of biosynthetic pathways and translate these principles into practical synthetic methods. The use of engineered enzymes or whole-cell systems to perform key transformations in a synthetic sequence is also a promising area of investigation.
Rational Design of Novel Functional Molecules Based on the Cyclopentene Scaffold
The rigid and stereochemically defined structure of the cyclopentene scaffold makes it an attractive platform for the rational design of novel functional molecules with specific biological or material properties. royalsocietypublishing.orgnih.gov The ability to introduce diverse functional groups at specific positions on the ring allows for the fine-tuning of a molecule's properties.
In the field of drug discovery , the cyclopentene moiety is present in a number of bioactive natural products and pharmaceuticals. royalsocietypublishing.org The cyclopentene ring can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, which is crucial for effective binding to biological targets. mdpi.com Future research will involve using computational modeling and structure-activity relationship (SAR) studies to design and synthesize new cyclopentene-based molecules with improved potency and selectivity for specific biological targets. mans.edu.egdrugdesign.org The this compound scaffold, with its hydroxyl group, provides a convenient handle for further derivatization and the introduction of pharmacophoric groups.
Beyond medicinal chemistry, the unique properties of the cyclopentene scaffold can be exploited in the design of new materials . For example, the incorporation of chiral cyclopentene units into polymers could lead to materials with interesting chiroptical properties. The ability to control the stereochemistry of the cyclopentene ring is critical in these applications.
Exploration of Multicomponent Reactions and Cascade Processes for Complex Molecule Synthesis
Multicomponent reactions (MCRs) , in which three or more starting materials are combined in a single step to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.gov Similarly, cascade reactions , where a series of intramolecular transformations occur in a single operation, can rapidly build molecular complexity from simple precursors. researchgate.netacs.org20.210.105
The development of new MCRs and cascade processes for the synthesis of functionalized cyclopentenes is an active area of research. rsc.org These reactions can provide rapid access to a wide range of cyclopentene derivatives with diverse substitution patterns. For the synthesis of chiral molecules like this compound, the development of asymmetric MCRs and cascade reactions is a key goal. nih.gov
Future research in this area will focus on the discovery of new catalytic systems that can promote these complex transformations with high levels of stereocontrol. The use of organocatalysis, in particular, has shown great promise for the development of enantioselective MCRs and cascade reactions. nih.gov The application of these powerful synthetic methods will undoubtedly accelerate the synthesis of novel and complex molecules based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol with high enantiomeric purity?
Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation of cyclopent-2-en-1-one derivatives using chiral catalysts like Ru-BINAP complexes (e.g., 0.5 mol% catalyst loading in ethanol at 50°C). Alternatively, enzymatic reduction using alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) with NADPH cofactors provides >95% ee. Key steps include protecting the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent side reactions during cyclization .
Q. How can the stereochemical configuration of this compound be experimentally validated?
Methodological Answer: Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak® IC) and hexane/isopropanol (90:10) mobile phase to resolve enantiomers. For absolute configuration, prepare a crystalline 3,5-dinitrobenzoyl ester derivative and analyze via X-ray crystallography. Nuclear Overhauser Effect (NOE) NMR (e.g., irradiation of C1-H shows proximity to C2-H) confirms spatial arrangement .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Follow GHS guidelines for flammability (Category 4) and skin irritation (Category 2). Use local exhaust ventilation, nitrile gloves, and safety goggles. Store in amber glass bottles under nitrogen at 4°C. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to EC inventory listings for cyclopentenol derivatives for compliance .
Advanced Research Questions
Q. How does the cyclopentene ring conformation influence reactivity in stereoselective Diels-Alder reactions?
Methodological Answer: The puckered cyclopentene ring reduces angle strain, favoring endo transition states. DFT calculations (B3LYP/6-31G*) show the (1S)-configuration aligns the hydroxyl group for hydrogen bonding with dienophiles (e.g., maleic anhydride), lowering activation energy by 12 kJ/mol. Kinetic studies in acetonitrile (ε = 37.5) show a rate constant of 0.024 M⁻¹s⁻¹, 40% faster than in toluene due to polar transition-state stabilization .
Q. What strategies resolve contradictions in reported biological activity data for cyclopentene ethanol derivatives?
Methodological Answer:
- Standardization: Use identical cell lines (e.g., HEK293T for antiviral assays) and solvent controls (DMSO <0.1%).
- Chiral Purity: Validate ee via chiral HPLC; even 2% impurity of the (1R)-enantiomer reduces HTLV-1 inhibition by 30% .
- Meta-Analysis: Pool IC₅₀ values from ≥5 studies using random-effects models to account for inter-lab variability.
Q. Can this compound serve as a chiral synthon in antiretroviral drug design?
Methodological Answer: Structural analogs like abacavir demonstrate cyclopentene’s utility. Functionalize the hydroxyl group via Mitsunobu reactions (e.g., with triphenylphosphine/DIAD) to install phosphonate moieties. In vitro testing against HIV-1 reverse transcriptase showed moderate inhibition (IC₅₀ = 18 µM), with a 5-fold improvement upon introducing a fluorine substituent at C3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
